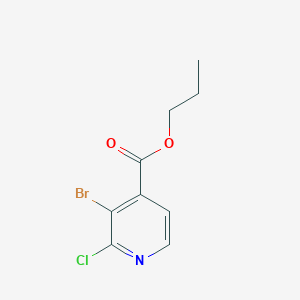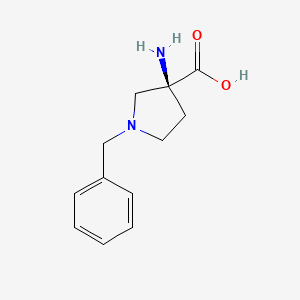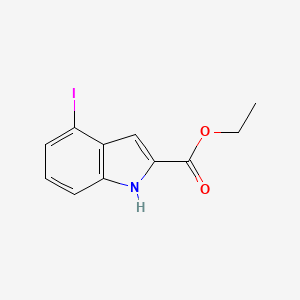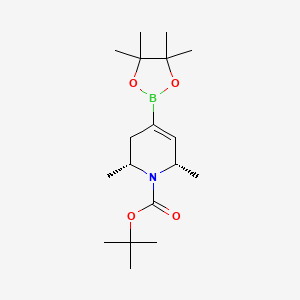
5-Amino-3-chloro-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-chloro-2-fluorobenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzene ring, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2-fluorobenzonitrile with ammonia under specific conditions to introduce the amino group .
Industrial Production Methods
Industrial production of 5-Amino-3-chloro-2-fluorobenzonitrile may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-chloro-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.
Reduction: Formation of 5-amino-3-chloro-2-fluorobenzylamine.
Oxidation: Formation of 5-nitro-3-chloro-2-fluorobenzonitrile.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-chloro-2-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-chloro-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-fluorobenzonitrile
- 5-Amino-2-fluorobenzonitrile
- 3-Chloro-2-fluorobenzonitrile
Uniqueness
5-Amino-3-chloro-2-fluorobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a nitrile group on the same benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C7H4ClFN2 |
|---|---|
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
5-amino-3-chloro-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2 |
InChI-Schlüssel |
NGUJPTNPYLNCAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)



![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)


![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)




